molecular formula C8H16 B1361371 trans-1,3-Dimethylcyclohexane CAS No. 2207-03-6

trans-1,3-Dimethylcyclohexane

Cat. No.: B1361371
CAS No.: 2207-03-6
M. Wt: 112.21 g/mol
InChI Key: SGVUHPSBDNVHKL-HTQZYQBOSA-N
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Description

trans-1,3-Dimethylcyclohexane: is an organic compound with the molecular formula C8H16 . It is a stereoisomer of 1,3-dimethylcyclohexane, where the two methyl groups are positioned on opposite sides of the cyclohexane ring. This compound is of interest due to its unique conformational properties and its relevance in stereochemistry studies .

Mechanism of Action

Target of Action

Trans-1,3-Dimethylcyclohexane is a cyclohexane derivative. Its primary targets are the carbon atoms in the cyclohexane ring . The compound has two methyl groups attached to the first and third carbon atoms of the cyclohexane ring .

Mode of Action

This compound interacts with its targets through steric interactions, specifically 1,3-diaxial interactions . These interactions occur between an axial substituent located on carbon atom 1 of the cyclohexane ring and the hydrogen atoms located on carbon atoms 3 and 5 .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the conformational changes of the cyclohexane ring . The compound can adopt different conformations to minimize steric hindrance and strain . For this compound, both conformations have one methyl axial and one methyl group equatorial . Each conformer has one methyl group creating a 1,3-diaxial interaction, so both are of equal stability .

Pharmacokinetics

The compound’s molecular weight of 1122126 may influence its bioavailability.

Result of Action

The result of this compound’s action is the formation of a relatively strain-free structure. The compound adopts conformations that minimize steric hindrance and strain, resulting in a stable molecular structure .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pressure. For example, the compound’s gas phase thermochemistry data suggests that its properties can vary significantly at different temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-1,3-Dimethylcyclohexane can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 1,3-dimethylcyclohexene on a large scale. This process is optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a model compound in stereochemistry and conformational analysis studies.
  • Employed in the synthesis of more complex organic molecules.

Biology and Medicine:

  • Investigated for its potential biological activity and interactions with biological molecules.

Industry:

Comparison with Similar Compounds

Uniqueness: trans-1,3-Dimethylcyclohexane is unique due to its specific 1,3-diaxial interactions, which significantly influence its conformational stability and reactivity compared to its cis isomer and other dimethylcyclohexane isomers .

Properties

IUPAC Name

(1R,3R)-1,3-dimethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-7-4-3-5-8(2)6-7/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVUHPSBDNVHKL-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H](C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858737
Record name (+/-)-trans-1,3-Dimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2207-03-6
Record name 1,3-Dimethylcyclohexane, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-trans-1,3-Dimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,3R)-1,3-dimethylcyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,3-DIMETHYLCYCLOHEXANE, TRANS-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-1,3-Dimethylcyclohexane
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of the "roll-over" model in the context of trans-1,3-dimethylcyclohexane formation?

A1: The "roll-over" model explains the stereoselectivity observed during the hydrogenation of m-xylene catalyzed by a silica-supported polysilazane–platinum complex []. This model suggests that after the first hydrogen atom addition, the adsorbed cyclohexene intermediate can flip on the catalyst surface before the second hydrogen addition. This flipping allows for the formation of both cis- and this compound.

Q2: How does temperature affect the stereoselectivity of m-xylene hydrogenation to cis- and this compound?

A2: Research indicates that increasing the reaction temperature during m-xylene hydrogenation using a Si–N–Pt catalyst leads to a decrease in the proportion of the cis-1,3-dimethylcyclohexane isomer formed []. This suggests that higher temperatures favor the formation of the trans isomer, potentially due to influencing the adsorption and flipping dynamics of the intermediate on the catalyst surface.

Q3: Has the water solubility of this compound been experimentally determined?

A3: Yes, the water solubility (Sw) of this compound at 25°C has been determined using a generator column method []. This method generates a saturated aqueous solution of the compound, which is then analyzed by gas chromatography.

A4: Water solubility values for hydrocarbons like this compound can vary depending on the experimental method used []. Values obtained from generator column and diffusion experiments, which avoid stirring, are typically lower compared to those obtained from batch-stirring methods. This difference suggests that batch-stirring methods might produce emulsions that lead to an overestimation of solubility.

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